molecular formula C10H13ClIN3S B12912939 6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine CAS No. 917895-52-4

6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine

Cat. No.: B12912939
CAS No.: 917895-52-4
M. Wt: 369.65 g/mol
InChI Key: QKGOJOCWJYLIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, iodine, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine is unique due to the presence of both cyclopentyl and iodine substitutions on the pyrimidine ring. These substitutions can significantly alter the compound’s chemical reactivity and biological activity compared to its simpler analogs .

Properties

CAS No.

917895-52-4

Molecular Formula

C10H13ClIN3S

Molecular Weight

369.65 g/mol

IUPAC Name

6-chloro-N-cyclopentyl-5-iodo-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C10H13ClIN3S/c1-16-10-14-8(11)7(12)9(15-10)13-6-4-2-3-5-6/h6H,2-5H2,1H3,(H,13,14,15)

InChI Key

QKGOJOCWJYLIFP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)I)NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.